Cas no 2227918-84-3 ((1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and chiral intermediate applications. The presence of both chloro and fluoro substituents on the pyridine ring enhances its reactivity in cross-coupling reactions, while the trifluoroethanol moiety contributes to improved metabolic stability and lipophilicity in derived compounds. This compound is particularly useful in the development of bioactive molecules, offering precise control over stereochemistry and functional group compatibility. Its robust synthetic versatility makes it a preferred intermediate for researchers targeting fluorinated active ingredients.
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol structure
2227918-84-3 structure
Product name:(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
CAS No:2227918-84-3
MF:C7H4ClF4NO
Molecular Weight:229.559374809265
CID:6266822
PubChem ID:165673329

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
    • EN300-1962627
    • 2227918-84-3
    • インチ: 1S/C7H4ClF4NO/c8-6-4(1-3(9)2-13-6)5(14)7(10,11)12/h1-2,5,14H/t5-/m0/s1
    • InChIKey: NINWHOLWTWYBLC-YFKPBYRVSA-N
    • SMILES: ClC1C(=CC(=CN=1)F)[C@@H](C(F)(F)F)O

計算された属性

  • 精确分子量: 228.9917541g/mol
  • 同位素质量: 228.9917541g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 201
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 33.1Ų

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1962627-5.0g
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
2227918-84-3
5g
$4517.0 2023-06-01
Enamine
EN300-1962627-0.25g
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
2227918-84-3
0.25g
$1432.0 2023-09-17
Enamine
EN300-1962627-1.0g
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
2227918-84-3
1g
$1557.0 2023-06-01
Enamine
EN300-1962627-0.05g
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
2227918-84-3
0.05g
$1308.0 2023-09-17
Enamine
EN300-1962627-1g
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
2227918-84-3
1g
$1557.0 2023-09-17
Enamine
EN300-1962627-10.0g
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
2227918-84-3
10g
$6697.0 2023-06-01
Enamine
EN300-1962627-2.5g
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
2227918-84-3
2.5g
$3051.0 2023-09-17
Enamine
EN300-1962627-5g
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
2227918-84-3
5g
$4517.0 2023-09-17
Enamine
EN300-1962627-10g
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
2227918-84-3
10g
$6697.0 2023-09-17
Enamine
EN300-1962627-0.1g
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
2227918-84-3
0.1g
$1371.0 2023-09-17

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol 関連文献

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-olに関する追加情報

Compound Introduction: (1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227918-84-3)

The compound (1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol, identified by its CAS number 2227918-84-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both fluorine and chlorine substituents in the pyridine ring enhances its electronic properties, making it a valuable scaffold for designing novel bioactive molecules.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their unique metabolic stability and improved binding affinity to biological targets. The specific arrangement of atoms in (1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol contributes to its distinct pharmacological profile. This compound is particularly noted for its role as an intermediate in the synthesis of more complex pharmaceutical agents. Its stereochemical configuration at the chiral center further adds to its therapeutic relevance, as enantiomeric purity is often critical in drug efficacy and safety.

Current research indicates that derivatives of this compound have shown promise in various preclinical studies. Specifically, modifications to the trifluoroethyl group have been investigated for their potential to modulate enzyme activity and receptor interactions. For instance, studies have highlighted the compound's ability to interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. The fluorine atoms in the molecule contribute to its lipophilicity, which can enhance membrane permeability and thus improve oral bioavailability—a crucial factor in drug formulation.

The structural features of (1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol also make it a versatile building block for medicinal chemists. By leveraging its scaffold, researchers can design molecules with tailored properties for specific therapeutic applications. For example, the chloro and fluoro substituents can be strategically positioned to influence binding interactions with biological targets such as kinases and transcription factors. This flexibility underscores the compound's importance as a precursor in synthetic chemistry.

Advances in computational chemistry have further enhanced the understanding of this compound's behavior. Molecular modeling studies have revealed insights into its binding modes with potential target proteins. These simulations have been instrumental in guiding the optimization process toward more potent and selective drug candidates. The integration of experimental data with computational predictions has been particularly effective in refining the pharmacophoric features of molecules like (1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol.

In addition to its role as an intermediate, this compound has been explored for its potential in developing treatments for neurological disorders. Preliminary findings suggest that certain analogs may exhibit neuroprotective properties by modulating neurotransmitter systems. The trifluoroethyl group's ability to influence blood-brain barrier penetration is a key consideration in this context. Further investigation into these mechanisms could open new avenues for therapeutic intervention.

The synthesis of (1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include nucleophilic substitution reactions at the pyridine ring followed by stereoselective reductions to establish the chiral center. These synthetic routes are optimized for high yield and purity, ensuring that subsequent pharmaceutical applications are based on high-quality starting materials.

Regulatory considerations also play a crucial role in the development of compounds like this one. Compliance with Good Manufacturing Practices (GMP) ensures that all synthetic intermediates meet stringent quality standards before being advanced into clinical trials. The growing emphasis on green chemistry principles further drives innovation in synthetic processes, aiming to minimize environmental impact while maintaining efficiency and scalability.

Collaborative efforts between academia and industry have accelerated progress in understanding the therapeutic potential of fluorinated pyridines. Shared resources and expertise have led to a deeper appreciation of how subtle structural modifications can significantly alter biological activity. This synergy is exemplified by ongoing projects that aim to identify novel drug candidates based on optimized derivatives of compounds like (1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol.

Looking ahead, future research will likely focus on expanding the chemical space explored by this scaffold through combinatorial chemistry and library screening approaches. Such strategies will enable the rapid discovery of new bioactive molecules with improved pharmacokinetic profiles. The integration of artificial intelligence into drug discovery workflows promises to further enhance these efforts by predicting novel molecular structures with desirable properties.

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